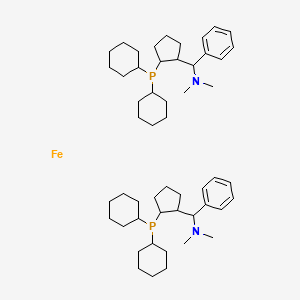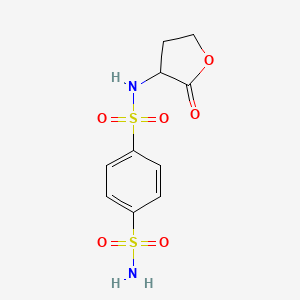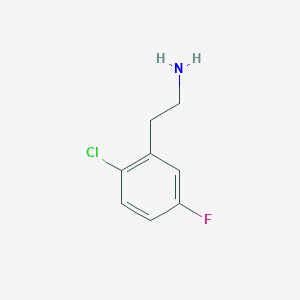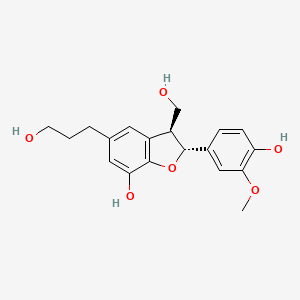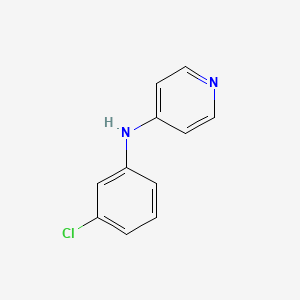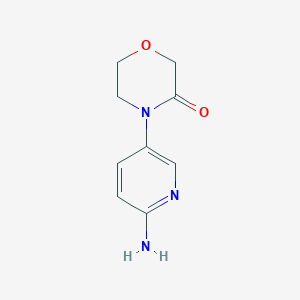
4-(6-Aminopyridin-3-YL)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Aminopyridin-3-YL)morpholin-3-one is a heterocyclic organic compound with the molecular formula C9H11N3O2. It features a morpholine ring fused with a pyridine ring, which is substituted with an amino group at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridin-3-YL)morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-3-pyridineamine and morpholine.
Nucleophilic Substitution: The 6-bromo-3-pyridineamine undergoes a nucleophilic substitution reaction with morpholine in the presence of a base such as potassium carbonate. This step forms the intermediate 4-(6-bromopyridin-3-YL)morpholine.
Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Catalytic Hydrogenation: Using a catalyst such as Pd/C to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques like crystallization or chromatography to purify the final product
化学反応の分析
Types of Reactions
4-(6-Aminopyridin-3-YL)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives
科学的研究の応用
4-(6-Aminopyridin-3-YL)morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 4-(6-Aminopyridin-3-YL)morpholin-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Molecular Pathways: It may modulate signaling pathways involved in cellular processes such as apoptosis and proliferation
類似化合物との比較
Similar Compounds
4-(6-Aminopyridin-3-YL)piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperazine ring instead of a morpholine ring.
4-(6-Aminopyridin-3-YL)benzamide: Similar structure but with a benzamide group instead of a morpholine ring
Uniqueness
4-(6-Aminopyridin-3-YL)morpholin-3-one is unique due to its specific combination of a morpholine ring and a pyridine ring with an amino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C9H11N3O2 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
4-(6-aminopyridin-3-yl)morpholin-3-one |
InChI |
InChI=1S/C9H11N3O2/c10-8-2-1-7(5-11-8)12-3-4-14-6-9(12)13/h1-2,5H,3-4,6H2,(H2,10,11) |
InChIキー |
HDKGYTYVHYLWTH-UHFFFAOYSA-N |
正規SMILES |
C1COCC(=O)N1C2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine](/img/structure/B12433933.png)
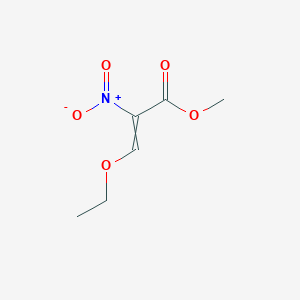
![Methyl 3-(5-{[(benzoyloxy)imino]methyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B12433943.png)

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)
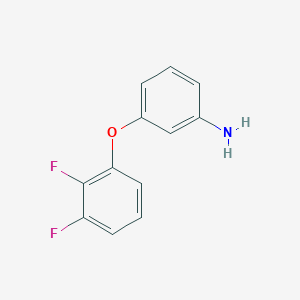
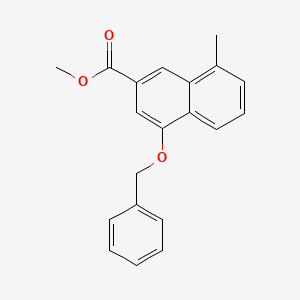
![N-[4-({5-[hydroxy(phenyl)methyl]pyrrolidin-2-yl}methyl)phenyl]-4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
